Cytotoxicity: Deoxyelephantopin vs. Isodeoxyelephantopin in L-929 Cells
In a direct head-to-head comparison of stereoisomers isolated from the same plant source, deoxyelephantopin (possessing 8R,12R configuration with 9E geometry) demonstrated superior cytotoxicity relative to isodeoxyelephantopin (8R,12S configuration with 9E geometry) against L-929 murine fibrosarcoma cells [1]. This stereochemical distinction—mirroring the C9 configuration difference between the target (9Z) compound and the common (9E)-deoxyelephantopin—illustrates how specific stereoisomeric identity impacts biological activity [1].
| Evidence Dimension | Cytotoxicity (IC50, cell viability assay) |
|---|---|
| Target Compound Data | Deoxyelephantopin (9E,8R,12R): IC50 = 2.7 μg/mL |
| Comparator Or Baseline | Isodeoxyelephantopin (9E,8R,12S): IC50 = 3.3 μg/mL |
| Quantified Difference | Deoxyelephantopin exhibits 1.22-fold greater potency (lower IC50 by 0.6 μg/mL) |
| Conditions | L-929 murine fibrosarcoma cells; 72-hour culture; MTT cell viability assay |
Why This Matters
Demonstrates that stereochemical variation at C12 (and by extension C9 geometry) produces quantifiable potency differences, supporting procurement of the specific (9Z) isomer for experiments requiring precise stereochemical control.
- [1] Geetha BS, Nair MS, Latha PG, Remani P. Sesquiterpene lactones isolated from Elephantopus scaber L. inhibits human lymphocyte proliferation and the growth of tumour cell lines and induces apoptosis in vitro. BioMed Research International. 2012;2012:721285. View Source
